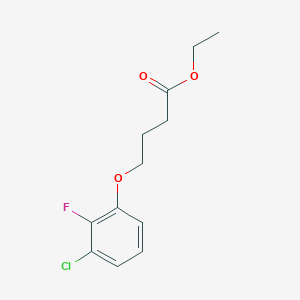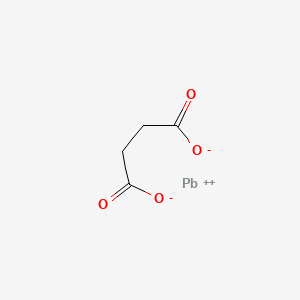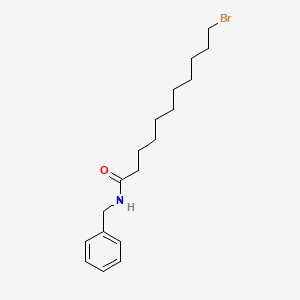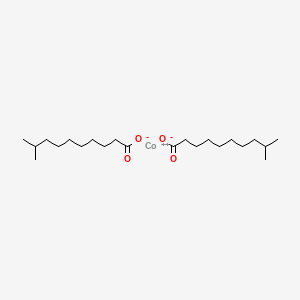
Cobalt bis(isoundecanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt bis(isoundecanoate): is a coordination compound with the molecular formula C22H42CoO4 . It is a cobalt-based complex where cobalt is coordinated with two isoundecanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and biomedicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt bis(isoundecanoate) typically involves the reaction of cobalt salts with isoundecanoic acid. One common method is to dissolve cobalt(II) acetate in a suitable solvent, such as ethanol, and then add isoundecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the formation of the cobalt bis(isoundecanoate) complex. The reaction can be represented as follows:
Co(CH3COO)2+2C11H21COOH→Co(C11H21COO)2+2CH3COOH
Industrial Production Methods: In industrial settings, the production of cobalt bis(isoundecanoate) may involve more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Cobalt bis(isoundecanoate) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, leading to the formation of different cobalt complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands in the cobalt bis(isoundecanoate) complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species.
科学的研究の応用
Chemistry: Cobalt bis(isoundecanoate) is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology and Medicine: In biological and medical research, cobalt bis(isoundecanoate) is studied for its potential as an antimicrobial and anticancer agent. Its coordination properties allow it to interact with biological molecules, making it a candidate for drug development.
Industry: In industrial applications, cobalt bis(isoundecanoate) is used in the production of coatings, adhesives, and lubricants. Its stability and reactivity make it suitable for use in harsh environments.
作用機序
The mechanism of action of cobalt bis(isoundecanoate) involves its ability to coordinate with various ligands and substrates. The cobalt center can undergo redox reactions, which can facilitate catalytic processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Cobalt bis(dicarbollide): Known for its stability and use in material science and medicine.
Cobalt(II) acetate: Used as a precursor in the synthesis of various cobalt complexes.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Uniqueness: Cobalt bis(isoundecanoate) is unique due to its specific coordination with isoundecanoate ligands, which imparts distinct chemical and physical properties. Its versatility in catalysis and potential biological applications make it a valuable compound in research and industry.
特性
CAS番号 |
93965-34-5 |
|---|---|
分子式 |
C22H42CoO4 |
分子量 |
429.5 g/mol |
IUPAC名 |
cobalt(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
KUXFMSHREFCOPH-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
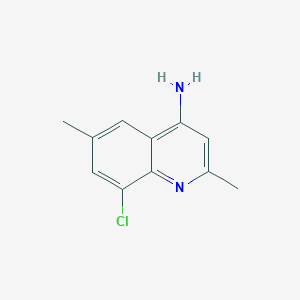
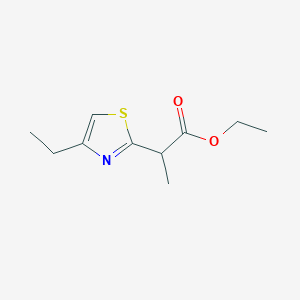
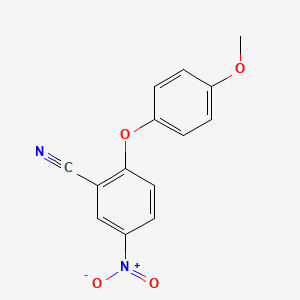
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
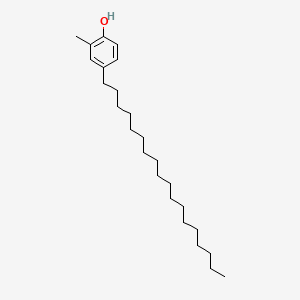
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
